Dimethyl 2-(4-cyanobenzylidene)malonate
Description
Dimethyl 2-(4-cyanobenzylidene)malonate is an arylidene malonate derivative characterized by a benzylidene moiety substituted with a cyano group at the para position. This compound belongs to a broader class of Knoevenagel adducts, which are widely utilized as intermediates in organic synthesis, particularly for constructing trisubstituted alkenes and heterocycles . The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester system, making it reactive in conjugate additions and cyclization reactions.
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl 2-[(4-cyanophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)11(13(16)18-2)7-9-3-5-10(8-14)6-4-9/h3-7H,1-2H3 |
InChI Key |
ADSIIKFMDOFKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Spectroscopic Comparisons
NMR Spectral Features
Key ¹H NMR shifts for the benzylidene proton (CH=) and aromatic protons reflect substituent electronic effects:
- Crystallographic data for the 4-methyl analog reveals dihedral angles of 18.6° between the malonate chain and benzene ring, suggesting moderate planarity . The cyano group’s linear geometry may reduce steric interactions, enhancing planarity and π-conjugation.
Participation in Multicomponent Reactions
Arylidene malonates serve as precursors for heterocycles. For example:
- Dimethyl 2-(2,4-diamino-3-cyanochromeno[2,3-b]pyridin-5-yl)malonate is synthesized via a one-pot reaction involving salicylaldehyde, malononitrile, and dimethyl malonate .
- Nitro-substituted analogs are used in spirocyclic and chromene derivatives .
The cyano group in the target compound may facilitate nucleophilic attacks or cycloadditions, enabling access to nitrogen-containing heterocycles.
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